molecular formula C23H21ClN4O6 B2799245 ethyl 1-(2-chlorophenyl)-4-{[(3-acetamidophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899943-08-9

ethyl 1-(2-chlorophenyl)-4-{[(3-acetamidophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2799245
CAS No.: 899943-08-9
M. Wt: 484.89
InChI Key: RASZGPIKWFOKLG-UHFFFAOYSA-N
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Description

ethyl 1-(2-chlorophenyl)-4-{[(3-acetamidophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-chlorophenyl)-4-{[(3-acetamidophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted anilines, ethyl acetoacetate, and chlorinated aromatic compounds. The reaction conditions may involve:

    Condensation reactions: Using catalysts such as acids or bases.

    Cyclization reactions: To form the pyridazine ring.

    Acylation reactions: To introduce the acetamido group.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch reactors: For small-scale production.

    Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

ethyl 1-(2-chlorophenyl)-4-{[(3-acetamidophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 1-(2-chlorophenyl)-4-{[(3-acetamidophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating specific enzymes.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Affecting signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-((3-aminophenyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
  • Ethyl 4-(2-((3-methylphenyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Uniqueness

ethyl 1-(2-chlorophenyl)-4-{[(3-acetamidophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

ethyl 4-[2-(3-acetamidoanilino)-2-oxoethoxy]-1-(2-chlorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O6/c1-3-33-23(32)22-19(12-21(31)28(27-22)18-10-5-4-9-17(18)24)34-13-20(30)26-16-8-6-7-15(11-16)25-14(2)29/h4-12H,3,13H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASZGPIKWFOKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2)NC(=O)C)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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